molecular formula C14H18ClN3O B1420832 3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride CAS No. 1235439-36-7

3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride

Cat. No.: B1420832
CAS No.: 1235439-36-7
M. Wt: 279.76 g/mol
InChI Key: ONLKSPHSTSWEGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” involves imine reductase-catalyzed intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes, which are important structural units with diverse biological properties and pharmaceutical importance .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .

Scientific Research Applications

Anti-tubercular Activity

A study by Naidu et al. (2016) synthesized a series of compounds including 3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride derivatives, evaluating them for anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to very good anti-tubercular activity and were non-toxic against mouse macrophage cell lines, suggesting potential applications in tuberculosis treatment (Naidu et al., 2016).

Antimicrobial and Antioxidant Agents

Biradar and Somappa (2016) reported the synthesis of novel indolyl benzo[ b ][1,4]diazepins, a category that includes compounds structurally related to this compound. These compounds demonstrated significant antimicrobial and antioxidant properties (Biradar & Somappa, 2016).

Imaging of Pim Kinases in Cancer

Wang et al. (2015) explored the synthesis of CX-6258, a compound related to this compound, as a PET tracer for imaging Pim kinases in cancer. This application highlights its potential in cancer diagnosis and research (Wang et al., 2015).

Synthesis of Pyrroles and Diazepines

Voskressensky et al. (2014) explored the synthesis of pyrroles and diazepines, including structures incorporating this compound. This work contributes to the chemical understanding and potential synthetic applications of such compounds (Voskressensky et al., 2014).

New Method for Synthesis of Diazepino[6,5-b]indole Derivatives

Ryabova et al. (2006) developed a new method for synthesizing diazepino[6,5-b]indole derivatives, including structures related to this compound. This research expands the synthetic methodologies available for these compounds (Ryabova et al., 2006).

Synthesis of Indolomaleimidodiazepines

Lakatosh et al. (2003) synthesized a series of indolomaleimidodiazepines, relevant to the family of compounds including this compound. This synthesis contributes to the understanding of the chemical properties and potential applications of these compounds (Lakatosh et al., 2003).

Synthesis of Indole-fused Benzo-1,4-diazepines

Ohta et al. (2008) reported the synthesis of indole-fused benzo-1,4-diazepines, which relates to the structural class of this compound. This research contributes to the development of novel compounds with potential pharmaceutical applications (Ohta et al., 2008).

Properties

IUPAC Name

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKSPHSTSWEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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